molecular formula C29H38N4O9 B053643 Saframycin Mx1 CAS No. 113036-78-5

Saframycin Mx1

Cat. No. B053643
CAS RN: 113036-78-5
M. Wt: 586.6 g/mol
InChI Key: QSLZNGPMBOCIAZ-QSNGQZDXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saframycin Mx1 is a natural product isolated from Streptomyces lavendulae. It is a member of the saframycin family of antibiotics and exhibits potent antitumor activity. Saframycin Mx1 has been the focus of extensive research due to its unique chemical structure and promising therapeutic potential.

Scientific Research Applications

Biosynthesis and Molecular Structure

Saframycin Mx1 is synthesized through a nonribosomal peptide synthetase pathway, involving unique enzymes and substrates. The biosynthetic gene cluster for Saframycin A, which shares a structural core with Saframycin Mx1, has been identified and characterized, revealing an unusual nonribosomal peptide synthetase (NRPS) system. This system suggests a mechanism where the last module acts iteratively to form a tetrapeptidyl intermediate, defying the conventional colinearity rule (Li et al., 2007; Koketsu et al., 2010).

Antitumor Mechanism

Saframycin Mx1 exhibits potent antitumor activity, partly due to its interaction with the glycolytic enzyme GAPDH. This interaction, which occurs upon the drug's nuclear translocation in cancer cells, indicates a novel mechanism of antiproliferative activity (Xing et al., 2004).

Synthetic Studies

Efforts have been made to synthesize derivatives of Saframycin Mx1 for further research and potential therapeutic applications. The synthesis of tyrosine derivatives, for instance, has provided a library of modified natural products for biosynthetic studies (Schmidt et al., 2004). Additionally, the development of simplified analogs of Saframycin Mx1 has been explored, with some compounds demonstrating significant in vitro antitumor activity (Liu et al., 2006).

Enzymatic Characterization

The enzymes involved in Saframycin Mx1 biosynthesis, such as SafC, a catechol 4-O-methyltransferase, have been studied for their substrate specificity and potential biotechnological applications. SafC plays a critical role in the biosynthesis, demonstrating unique regioselectivity (Nelson et al., 2007).

properties

CAS RN

113036-78-5

Product Name

Saframycin Mx1

Molecular Formula

C29H38N4O9

Molecular Weight

586.6 g/mol

IUPAC Name

(2S)-2-amino-N-[[(1S,2S,10R,12S,13R,14S)-12,16,19-trihydroxy-7,14,18-trimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide

InChI

InChI=1S/C29H38N4O9/c1-10-21(34)13-8-14-19-17-18(22(35)11(2)26(41-6)24(17)37)27(42-7)20(32(19)4)29(39)33(14)15(9-31-28(38)12(3)30)16(13)23(36)25(10)40-5/h12,14-15,19-20,27,29,35,37,39H,8-9,30H2,1-7H3,(H,31,38)/t12-,14-,15-,19+,20+,27-,29-/m0/s1

InChI Key

QSLZNGPMBOCIAZ-QSNGQZDXSA-N

Isomeric SMILES

CC1=C(C2=C([C@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@@H]([C@H]2OC)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O

SMILES

CC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2OC)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O

Canonical SMILES

CC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2OC)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O

Other CAS RN

113036-78-5

synonyms

saframycin Mx1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.